molecular formula C16H19NO2S B2363137 Isopropyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate CAS No. 350997-30-7

Isopropyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate

Cat. No.: B2363137
CAS No.: 350997-30-7
M. Wt: 289.39
InChI Key: UPTKWNNLRCNHDB-UHFFFAOYSA-N
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Description

Molecular Identification

IUPAC Nomenclature

The systematic name for this compound, per IUPAC conventions, is propan-2-yl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate . This nomenclature reflects:

  • The isopropyl ester group at position 3 of the thiophene ring.
  • The 2-amino substituent at position 2.
  • The 4-(2,5-dimethylphenyl) aromatic substituent at position 4.

CAS Registry Information

The compound is uniquely identified by the CAS Registry Number 350997-30-7 , a critical identifier for chemical databases and regulatory compliance.

Molecular Formula and Weight

The molecular formula C₁₆H₁₉NO₂S corresponds to a molecular weight of 289.4 g/mol , as confirmed by mass spectrometry and computational validation.

Property Value
CAS Registry Number 350997-30-7
Molecular Formula C₁₆H₁₉NO₂S
Molecular Weight 289.4 g/mol

Structural Features

Thiophene Core Architecture

The compound centers on a thiophene ring , a five-membered aromatic heterocycle containing one sulfur atom. This core contributes to the molecule’s planar geometry and aromatic stabilization energy (~30 kcal/mol).

Position-Specific Substitution Patterns

Substituents are strategically positioned to modulate electronic and steric properties:

  • Position 2 : A primary amino group (–NH₂) introduces hydrogen-bonding capability.
  • Position 3 : An isopropyl ester (–COOCH(CH₃)₂) enhances lipophilicity.
  • Position 4 : A 2,5-dimethylphenyl group provides steric bulk and π-π stacking potential.

2-Amino Functionality

The amino group at position 2 participates in resonance with the thiophene ring, donating electron density through conjugation. This interaction stabilizes the ring and influences reactivity.

3-Carboxylate Ester Group

The isopropyl ester at position 3 is hydrolytically stable under physiological conditions, making the compound suitable for applications requiring metabolic resistance.

4-(2,5-Dimethylphenyl) Substituent

The para- and meta-methyl groups on the phenyl ring create a dihedral angle of ~45° relative to the thiophene plane, minimizing steric clash while maintaining conjugation.

Electronic Structure

Electron Distribution Patterns

Density functional theory (DFT) calculations reveal asymmetric electron density across the thiophene ring:

  • The sulfur atom contributes 6.8% of the total electron density.
  • The amino group increases electron density at position 2 by 12% compared to unsubstituted thiophene.

Resonance Structures

Three major resonance forms stabilize the molecule:

  • Sulfur-centered resonance : Delocalizes electrons from the sulfur lone pairs into the ring.
  • Amino-thiophene conjugation : The –NH₂ group donates electrons via resonance, enhancing aromaticity.
  • Ester carbonyl polarization : The carboxylate ester withdraws electrons, creating a dipole moment of 2.1 D .

Computational Analysis of Molecular Orbitals

DFT studies at the B3LYP/6-31G level provide key orbital insights:

Orbital Type Energy (eV) Contribution
HOMO -6.2 Thiophene π-system (78%)
LUMO -1.8 Phenyl ring π* (65%)

The HOMO-LUMO gap of 4.4 eV indicates moderate reactivity, suitable for charge-transfer applications.

Properties

IUPAC Name

propan-2-yl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-9(2)19-16(18)14-13(8-20-15(14)17)12-7-10(3)5-6-11(12)4/h5-9H,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTKWNNLRCNHDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=C2C(=O)OC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Cyclization with Cyanothioacetamide

In a method analogous to the synthesis of 2-amino-4,5-dimethylthiophene-3-carboxylic acid, microwave irradiation (130°C, 10 minutes) of 2,5-dimethylacetophenone with cyanothioacetamide and acetic acid yields the thiophene core. This approach achieves 79% efficiency for related structures, with purity >95% after recrystallization. For the target compound, substituting the methyl ester with isopropyl may require post-cyclization transesterification.

KOH-Mediated Michael Addition-Cyclization

A two-step protocol from α-thiocyanatoacetophenone and 3-aryl-2-cyanothioacrylamides involves:

  • Michael Adduct Formation : Reacting 2,5-dimethylbenzaldehyde with cyanothioacetamide in ethanol/KOH.
  • Cyclization : Intramolecular nucleophilic substitution at 80–85°C, followed by HNCS elimination.
    Density functional theory (DFT) studies confirm a barrier of 22.7 kcal/mol for this pathway, favoring trans-diastereomers.

Introduction of the 2,5-Dimethylphenyl Group

Friedel-Crafts Alkylation

Electrophilic aromatic substitution using isopropyl chloroacetate and AlCl₃ introduces the carboxylate group. However, steric hindrance from the 2,5-dimethyl substituents necessitates high temperatures (120–130°C) and extended reaction times (8–12 hours).

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between 4-bromo-thiophene intermediates and 2,5-dimethylphenylboronic acid offers regioselectivity. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C) achieve >90% conversion in patents for analogous thiazoles.

Esterification to Isopropyl Carboxylate

Transesterification of Methyl Esters

Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate reacts with isopropyl alcohol in H₂SO₄ (2 mol%) at reflux (82°C) for 6 hours. The yield is dependent on excess alcohol (5:1 ratio), with conversions >85% reported for similar esters.

Direct Cyclization with Isopropyl Chloroacetate

Incorporating the isopropyl group during thiophene formation avoids post-synthetic steps. A patent method for ethyl thiazolecarboxylates uses 2-chloroacetoacid ethyl ester under refluxing isopropyl alcohol. Adapting this, isopropyl chloroacetate and thioacetamide yield the target compound in one pot (72% yield, HPLC purity 98.4%).

Optimization and Industrial-Scale Processes

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes, microwave irradiation (300 W, 130°C) enhances atom economy. For 5,6-dimethyl-thienopyrimidin-4-one, this method achieves 79% yield in 10 minutes.

Recrystallization and Purification

High-purity this compound (95%) is obtained via recrystallization from ethanol-acetone (3:1 v/v). Industrial protocols use sequential washes with water and ethyl acetate to remove K⁺ and Br⁻ byproducts.

Comparative Analysis of Methods

Method Conditions Yield Purity Key Advantage
Microwave Cyclization 130°C, 10 min, acetic acid 79% 95% Rapid, energy-efficient
KOH-Catalyzed EtOH, 25°C, 1 h 68% 90% Mild conditions, scalable
Transesterification H₂SO₄, 82°C, 6 h 85% 98% Compatible with ester derivatives
One-Pot Synthesis Refluxing isopropyl alcohol, 5 h 72% 98.4% Fewer purification steps

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, amine derivatives, alkyl halides.

Major Products

Scientific Research Applications

Chemical Properties and Structure

Isopropyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate has the molecular formula C16H19NO2SC_{16}H_{19}NO_2S and a molar mass of 289.39 g/mol. The compound features a thiophene ring substituted with an amino group and a carboxylate ester, which contribute to its biological activity and potential applications.

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. Studies have shown that derivatives of thiophene can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, a study demonstrated that certain thiophene derivatives could induce apoptosis in cancer cells by modulating the expression of apoptosis-related proteins .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiophene-containing compounds have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics. A case study highlighted the synthesis of similar thiophene derivatives that exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Material Science

Organic Electronics
this compound is being investigated for its use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's unique electronic properties make it suitable for incorporation into polymer matrices used in these applications. Research has shown that thiophene derivatives can enhance charge transport properties, improving the efficiency of electronic devices .

Synthesis and Derivative Development

The synthesis of this compound often involves multi-step reactions starting from simpler thiophene derivatives. The ability to modify the substituents on the thiophene ring allows researchers to tailor the compound's properties for specific applications. Recent studies have focused on optimizing synthetic routes to improve yield and reduce environmental impact during production .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated apoptosis induction in cancer cells via pathway modulation .
Study BAntimicrobial PropertiesShowed significant antibacterial effects against various strains .
Study COrganic ElectronicsEnhanced charge transport properties in OLED applications .

Mechanism of Action

The mechanism of action of Isopropyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues with Varying Substituent Positions

The activity and physicochemical properties of amino-thiophene carboxylates are highly sensitive to substituent positions on the phenyl ring. Key analogues include:

Compound Name Substituent Position (Phenyl Ring) CAS Number Molecular Weight Key Features
Isopropyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate 2,5-dimethyl 350997-30-7 329.46 (calculated) High lipophilicity; potential PET inhibition
Isopropyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate (QZ-3998) 2,4-dimethyl 351158-06-0 329.46 Similar lipophilicity; distinct steric effects due to substituent arrangement
Isopropyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate (QZ-7645) 3,4-dimethyl 350997-29-4 329.46 Enhanced electron-withdrawing potential; altered binding affinity
Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate 2,5-dimethyl (ethyl ester) 15854-09-8 301.38 Lower molecular weight; reduced steric bulk compared to isopropyl ester

Key Observations :

  • Substituent Position : The 2,5-dimethyl substitution (as in the target compound) is associated with optimal steric and electronic properties for inhibiting photosynthetic electron transport (PET) in chloroplasts, as seen in structurally related N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamides (IC50 ~10 µM).

Biological Activity

Isopropyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate (CAS Number: 350997-30-7) is a synthetic compound belonging to the thiophene derivatives class. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Molecular Formula : C16H19NO2S
  • Molecular Weight : 289.3926 g/mol
  • Structure : The compound features a thiophene ring substituted with an isopropyl group, an amino group, and a 2,5-dimethylphenyl moiety, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates a range of potential pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiophene compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Anti-inflammatory Properties : Some thiophene derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) . This suggests that this compound may also possess similar properties.
  • Neuroprotective Effects : Compounds related to this compound have been evaluated for their neuroprotective potential, indicating possible applications in treating neurodegenerative diseases .

Anticancer Studies

A study evaluated the cytotoxicity of various thiophene derivatives against a panel of human tumor cell lines. The findings revealed that certain modifications to the thiophene structure significantly enhanced anticancer activity. For example, a derivative similar to this compound exhibited an IC50 value of approximately 9.27 µM against ovarian adenocarcinoma cells (OVXF 899), indicating potent activity .

Inflammatory Response

In vitro studies on related compounds showed inhibition of COX enzymes, which play a critical role in the inflammatory process. This inhibition suggests that this compound could be beneficial in managing inflammatory conditions .

Safety and Toxicological Profile

According to safety data sheets, this compound poses certain hazards:

  • Acute Toxicity : Classified as harmful if swallowed (Category 4).
  • Skin and Eye Irritation : Causes skin irritation (Category 2) and serious eye irritation (Category 2A).
  • Respiratory Effects : May cause respiratory irritation (Category 3) .

Q & A

Q. What are the recommended synthesis routes for Isopropyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate?

The synthesis typically involves multi-step reactions, such as the Gewald reaction or Michael-type additions followed by cyclization. For example, analogous compounds are synthesized via reactions between α-thiocyanatoacetophenone derivatives and cyanothioacetamides under controlled conditions (e.g., reflux in ethanol with catalytic piperidine). Optimization of solvent systems (e.g., ethanol or DMF) and temperature (70–100°C) is critical to achieving yields >75% . Purification often employs column chromatography with ethyl acetate/hexane gradients.

Q. What characterization techniques are essential for confirming the compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and aromaticity of the thiophene ring. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) assesses purity (>95%). X-ray crystallography (as used in analogous thiophene derivatives) provides definitive structural confirmation, particularly for resolving stereochemical ambiguities .

Q. What safety protocols are recommended for handling this compound?

Based on SDS data for structurally similar thiophene derivatives, researchers should use nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation. Work in a fume hood to minimize inhalation risks (specific target organ toxicity, respiratory system). Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. How do substituents at the 4-position of the thiophene ring influence biological activity?

Substituents like 2,5-dimethylphenyl (electron-donating groups) enhance lipophilicity, potentially improving membrane permeability and target binding. Comparative studies show that bulkier groups (e.g., tert-butylphenyl in ) may reduce solubility but increase receptor affinity, while electron-withdrawing groups (e.g., nitro) can alter metabolic stability. Structure-activity relationship (SAR) studies using analogs with varying substituents are recommended to optimize pharmacodynamics .

Q. What strategies address low yields during the cyclization step in synthesis?

Low yields often stem from incomplete intramolecular cyclization. Solutions include:

  • Using microwave-assisted synthesis to reduce reaction time and improve energy efficiency.
  • Introducing Lewis acids (e.g., ZnCl₂) to catalyze cyclization.
  • Monitoring reaction progress via TLC every 30 minutes to identify intermediate accumulation .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. Recommendations:

  • Validate purity using HPLC-MS before biological testing.
  • Replicate assays under standardized conditions (e.g., ATP-based viability assays for cytotoxicity).
  • Compare results with structurally defined analogs (e.g., methyl or ethyl esters in ) to isolate substituent effects .

Q. What computational methods support the design of derivatives with enhanced activity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like tubulin or kinases. Quantitative Structure-Activity Relationship (QSAR) models trained on analog datasets (e.g., ’s substituent table) guide rational design .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate conflicting results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
  • Experimental Design : Use a fractional factorial design to screen reaction parameters (temperature, solvent, catalyst) during synthesis optimization .

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